molecular formula C11H12N2O2 B15211583 1-Benzoyltetrahydropyrimidin-2(1H)-one CAS No. 54236-66-7

1-Benzoyltetrahydropyrimidin-2(1H)-one

Cat. No.: B15211583
CAS No.: 54236-66-7
M. Wt: 204.22 g/mol
InChI Key: DAISULZVVMPOQO-UHFFFAOYSA-N
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Description

1-Benzoyltetrahydropyrimidin-2(1H)-one is a chemical compound of significant interest in medicinal and organic chemistry research. It features a tetrahydropyrimidin-2(1H)-one core, a scaffold recognized for its diverse biological activities and presence in pharmacologically active molecules. The benzoyl substituent enhances its potential as a versatile intermediate for the synthesis of more complex target structures. Compounds based on the dihydropyrimidinone and tetrahydropyrimidinone scaffolds have been extensively studied and demonstrate a wide spectrum of biological properties. Research indicates that such derivatives can possess notable antileishmanial activity, with studies showing that related pyrimidinyl hydrazone derivatives exhibit potent effects against promastigotes and amastigotes forms of Leishmania amazonensis, with their mechanism of action linked to mitochondrial depolarization and increased intracellular ROS levels . Furthermore, various dihydropyrimidine derivatives have been documented to display substantial anti-inflammatory activity in established models like the carrageenan-induced rat paw edema method . The synthesis of dihydropyrimidinone derivatives can be achieved through environmentally friendly methods, such as biocatalytic approaches using lipase in deep eutectic solvents, which offer high efficiency, mild reaction conditions, and reusability of the catalytic system . The broader class of 1,4-dihydropyridines, to which this core is related, is considered a privileged structure in drug discovery, bearing close resemblance to the essential NADH coenzyme and forming the basis of several blockbuster drugs . This reagent is provided For Research Use Only and is intended solely for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to consult the relevant safety data sheet prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54236-66-7

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

1-benzoyl-1,3-diazinan-2-one

InChI

InChI=1S/C11H12N2O2/c14-10(9-5-2-1-3-6-9)13-8-4-7-12-11(13)15/h1-3,5-6H,4,7-8H2,(H,12,15)

InChI Key

DAISULZVVMPOQO-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)N(C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Benzoyltetrahydropyrimidin 2 1h One and Its Structural Analogues

Multi-Component Reaction Strategies for Tetrahydropyrimidinone Ring Formation

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. These reactions are prized for their atom economy, procedural simplicity, and the ability to rapidly generate molecular diversity.

Biginelli Reaction and its Modern Adaptations

The Biginelli reaction, first reported in 1891, is a cornerstone in the synthesis of dihydropyrimidinones (DHPMs), which are key precursors to tetrahydropyrimidinones. taylorandfrancis.comnih.gov The classical reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335). taylorandfrancis.com To synthesize N1-aroyl substituted analogs like 1-Benzoyltetrahydropyrimidin-2(1H)-one, a modified approach using an N-substituted urea, such as N-benzoylurea, is necessary.

Modern adaptations of the Biginelli reaction have focused on improving yields, reducing reaction times, and expanding the substrate scope. A significant advancement involves the use of promoters like chlorotrimethylsilane (B32843) (TMSCl) in solvents such as N,N-dimethylformamide (DMF). This method has proven effective for the synthesis of N1-alkyl and N1-aryl substituted dihydropyrimidinones. The TMSCl acts as both a promoter and a water scavenger, facilitating the formation of the key N-acyliminium ion intermediate, which is crucial for the cyclization process. scispace.com While this method has been extensively applied to dihydropyrimidinones, the resulting products can subsequently be reduced to the corresponding tetrahydropyrimidinones.

The reaction mechanism is believed to proceed through the initial reaction of the N-benzoylurea with the aldehyde to form an N-acyliminium ion. This is followed by the nucleophilic attack of the β-ketoester enol form and subsequent intramolecular cyclization and dehydration to yield the dihydropyrimidinone ring. nih.gov

Table 1: Synthesis of N1-Aryl-3,4-dihydropyrimidin-2(1H)-ones via a Modified Biginelli Reaction

Aldehydeβ-KetoesterN-ArylureaCatalyst/PromoterSolventTime (h)Yield (%)
BenzaldehydeEthyl acetoacetateN-PhenylureaTMSClDMF2495
4-ChlorobenzaldehydeEthyl acetoacetateN-PhenylureaTMSClDMF2492
4-MethoxybenzaldehydeEthyl acetoacetateN-PhenylureaTMSClDMF2496
BenzaldehydeEthyl acetoacetateN-(4-Tolyl)ureaTMSClDMF2494

Data adapted from studies on N-aryl substituted dihydropyrimidinones, which are precursors to the target tetrahydropyrimidinone structure. scispace.com

Novel Multi-Component Approaches for Enhanced Efficiency

Beyond the classical Biginelli reaction, novel multi-component strategies have been developed to enhance the efficiency of tetrahydropyrimidinone synthesis. These approaches often involve the use of innovative catalysts and reaction media to improve yields and simplify purification processes. For instance, the use of ionic liquids as both solvent and catalyst has been explored to facilitate the Biginelli condensation under solvent-free conditions. researchgate.net

Furthermore, palladium-catalyzed multi-component reactions have been developed for the diastereoselective synthesis of complex heterocyclic systems, including spirofuran pyrimidinones. rsc.org These advanced methods, while not directly reported for this compound, demonstrate the potential for developing highly efficient and selective one-pot syntheses for this class of compounds. The principles of these reactions, involving the generation of reactive intermediates and subsequent cyclization cascades, are applicable to the design of new synthetic routes towards N-aroyl tetrahydropyrimidinones.

Stereoselective Synthesis of Tetrahydropyrimidinone Frameworks

The control of stereochemistry is a critical aspect of modern organic synthesis, particularly for the preparation of biologically active molecules. The tetrahydropyrimidinone scaffold contains stereogenic centers, and the development of stereoselective synthetic methods is of great interest.

Diastereoselective Cyclization Methodologies

Diastereoselective synthesis of tetrahydropyrimidinone analogues can be achieved through various cyclization strategies. One approach involves the use of chiral auxiliaries attached to one of the reactants to direct the stereochemical outcome of the cyclization. Another powerful strategy is catalyst-controlled diastereoselection, where a chiral catalyst orchestrates the formation of a specific diastereomer.

For example, highly diastereoselective syntheses of related heterocyclic systems like tetrahydropyridines have been achieved through C–H activation–cyclization–reduction cascades. semanticscholar.org These methods demonstrate that it is possible to control the formation of multiple stereocenters in a single pot with high selectivity. While specific examples for this compound are scarce, the principles of using chiral ligands with metal catalysts or employing organocatalysts in cyclization reactions can be applied to achieve diastereoselectivity. The choice of catalyst and reaction conditions can influence the transition state geometry of the cyclization step, thereby favoring the formation of one diastereomer over others.

Substrate-Controlled Stereochemical Induction

In some cases, the inherent stereochemistry of the starting materials can dictate the stereochemical outcome of a reaction. This substrate-controlled approach is particularly relevant when using chiral building blocks derived from natural sources. For the synthesis of tetrahydropyrimidinone frameworks, employing a chiral aldehyde or a chiral β-ketoester can induce stereoselectivity during the cyclization process.

One-Pot Synthetic Protocols and Green Chemistry Considerations

The development of one-pot synthetic protocols that align with the principles of green chemistry is a major focus of contemporary organic synthesis. These protocols aim to minimize waste, reduce energy consumption, and use environmentally benign reagents and solvents.

The Biginelli reaction is inherently a one-pot process, making it an attractive starting point for green synthetic approaches. wikipedia.org Numerous modifications have been reported to make this reaction more environmentally friendly. These include the use of solvent-free reaction conditions, microwave irradiation to reduce reaction times, and the use of recyclable catalysts. researchgate.netnih.gov

Table 2: Green Synthetic Approaches to Dihydropyrimidinone Synthesis

CatalystReaction ConditionsKey AdvantagesReference
Heteropolyacid-Clay (HPA-Clay)Solvent-free, 2 mol% catalystHigh yields, recyclable catalyst, cost-effective unair.ac.id
Fruit juices (e.g., lime, orange)Room temperature, aqueous mediaBiocatalyst, non-toxic, eco-friendly
Silicotungstic acid on Amberlyst-15Solventless, heterogeneous catalysisEasy product recovery, recyclable catalyst wikipedia.org
Zinc perchlorate (B79767) hexahydrateSolvent-free, 100°CHigh yields, short reaction times

Regioselective N-Benzoylation Techniques

The introduction of a benzoyl group onto the tetrahydropyrimidin-2(1H)-one scaffold is a critical transformation for accessing the target compound and its analogues. Achieving regioselectivity in this step is paramount, as the cyclic urea core possesses two nitrogen atoms that are potential sites for acylation. The reactivity of these nitrogen atoms can be influenced by existing substituents and reaction conditions.

The direct N-benzoylation of a tetrahydropyrimidin-2(1H)-one precursor is a common and straightforward approach. This typically involves the reaction of the heterocyclic core with an activated benzoic acid derivative, most commonly benzoyl chloride. The inherent nucleophilicity of the nitrogen atoms drives the reaction. In an unsubstituted tetrahydropyrimidin-2(1H)-one, the two nitrogen atoms are equivalent, making mono-benzoylation challenging to control and often leading to mixtures of mono- and di-acylated products.

However, in precursors where one nitrogen atom is already substituted (e.g., at the N1 or N3 position), the remaining N-H bond can be selectively acylated. The electronic and steric nature of the existing substituent plays a significant role in modulating the reactivity of the remaining secondary amine. For instance, research on the acylation of analogous cyclic ureas, such as 1-((6-chloropyridin-3-yl)methyl)imidazolidin-2-one, demonstrates that the reaction with various acyl chlorides proceeds to give N-acyl cyclic urea derivatives in yields ranging from 35-95%. researchgate.net In these cases, the reaction is a direct acylation of the available N-H group. The general procedure involves stirring the cyclic urea precursor with the acyl chloride in the presence of a base, such as triethylamine (B128534) (Et3N), in a dry solvent like tetrahydrofuran (B95107) (THF). researchgate.net

The efficiency and selectivity of the N-benzoylation reaction are highly dependent on the reaction conditions. Key parameters for optimization include the choice of solvent, base, temperature, and reaction time. A systematic investigation into these factors can significantly improve the yield of the desired this compound.

Studies on the benzoylation of substituted cyclic ureas have provided valuable insights into optimizing these conditions. For the reaction of 1-((6-chloropyridin-3-yl)methyl)imidazolidin-2-one with benzoyl chloride, a representative analogue system, various conditions were explored to maximize the yield of the N-benzoylated product. researchgate.net

The investigation revealed that temperature has a dramatic effect on reaction yield and time. In the absence of a base, increasing the temperature from 70°C to 110°C in toluene (B28343) significantly increased the product yield from 30% to 73%. The introduction of a base, such as triethylamine (Et3N), further improved the yield to 89% and reduced the reaction time. researchgate.net Solvents also play a crucial role, with THF being shown to be an effective medium for this transformation. researchgate.net

The interactive table below summarizes the findings from the optimization study on a model cyclic urea system, which can guide the selection of conditions for the benzoylation of tetrahydropyrimidin-2(1H)-one precursors. researchgate.net

Data derived from a study on the benzoylation of 1-((6-chloropyridin-3-yl)methyl)imidazolidin-2-one, a structural analogue of a tetrahydropyrimidin-2(1H)-one precursor. researchgate.net

Synthetic Routes via Cyclization of Acyclic Precursors

An alternative and powerful strategy for constructing the this compound framework is through the cyclization of appropriately designed acyclic precursors. This approach builds the heterocyclic ring system and can incorporate the benzoyl group either before or after the cyclization event.

A prominent method for synthesizing the core tetrahydropyrimidine (B8763341) ring is the Biginelli reaction. This one-pot, three-component condensation involves an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea. ijcrt.org While the classic Biginelli reaction yields dihydropyrimidinones, modifications and subsequent reduction steps can lead to the desired tetrahydropyrimidin-2(1H)-one skeleton. The use of various catalysts, including Brønsted or Lewis acids, can improve reaction yields and times. ijcrt.org Once the tetrahydropyrimidine ring is formed, N-benzoylation can be carried out as described in the previous section.

Alternatively, the benzoyl group can be incorporated into one of the acyclic precursors. For instance, N-benzoylurea could potentially be used in a modified Biginelli-type reaction. However, a more common approach involves the cyclization of linear precursors derived from diamines. The reaction of a 1,3-diamine with a carbonyl source is a fundamental method for forming the six-membered cyclic urea ring. For example, the direct synthesis of cyclic ureas from diamines and carbon dioxide (CO2) using a cerium oxide (CeO2) catalyst has been reported as an efficient and green method. nih.gov To obtain the target compound, one could envision starting with an N-benzoyl-1,3-diamine, which upon cyclization with a suitable carbonyl source like phosgene (B1210022) or a phosgene equivalent, would yield this compound.

Palladium-Catalyzed and Transition-Metal Mediated Synthetic Approaches

Modern synthetic organic chemistry increasingly relies on transition-metal catalysis to achieve high efficiency, selectivity, and functional group tolerance. Palladium and other transition metals like rhodium and copper have been employed in novel strategies for the synthesis of cyclic ureas and their N-acylated derivatives. acs.orgresearchgate.net

A stereodivergent method for the synthesis of tetrahydropyrimidinones has been developed utilizing either palladium or rhodium catalysis. This reaction involves the intramolecular addition of tosylureas to allenes. acs.org The choice of metal catalyst dictates the diastereoselectivity of the cyclization. Palladium catalysis typically yields the thermodynamic anti-tetrahydropyrimidinones, while rhodium catalysis provides access to the kinetic syn-products in excellent yields and diastereoselectivities. acs.org This powerful method allows for the construction of the core heterocyclic ring with a high degree of stereocontrol.

Palladium catalysis is also instrumental in the direct formation of the N-benzoyl bond on a pre-existing urea moiety. A palladium-catalyzed carbonylation reaction has been developed for the N-acylation of monosubstituted ureas. nih.govacs.org This protocol uses aryl iodides or bromides and a near-stoichiometric amount of carbon monoxide (CO) to afford N-benzoyl ureas in very good yields. nih.govorganic-chemistry.org This method is notable for its good functional group tolerance and can be adapted for isotope labeling. nih.gov While often applied to acyclic ureas, the principles can be extended to the N-benzoylation of a pre-formed tetrahydropyrimidin-2(1H)-one ring.

The table below provides examples of transition-metal catalyzed reactions relevant to the synthesis of the target compound's structural motifs.

Chemical Transformations and Reaction Mechanisms of 1 Benzoyltetrahydropyrimidin 2 1h One Derivatives

Reactivity of the Tetrahydropyrimidinone Ring System

The tetrahydropyrimidinone ring is a versatile scaffold that can undergo a variety of chemical transformations, including nucleophilic substitution reactions on the ring itself, as well as processes that alter the ring's size and structure.

Nucleophilic Substitution Reactions on the Ring

The tetrahydropyrimidinone ring, particularly when appropriately substituted, can serve as an electrophilic substrate for nucleophilic substitution reactions. These reactions are fundamental for introducing diverse functional groups onto the heterocyclic core. The susceptibility of the ring to nucleophilic attack can be enhanced by the presence of good leaving groups at specific positions. For instance, in related pyrimidine (B1678525) systems, halogenated derivatives are common precursors for nucleophilic aromatic substitution (SNAr) reactions. mdpi.com

In the context of tetrahydropyrimidinone derivatives, if a leaving group is present on the ring, a variety of nucleophiles can be employed to displace it. The mechanism typically involves the attack of the nucleophile on the electrophilic carbon atom bearing the leaving group, proceeding through a tetrahedral intermediate before the leaving group is expelled to restore the ring structure. nih.gov The reactivity can be influenced by the nature of the nucleophile, the leaving group, and the reaction conditions. nih.gov

For example, tertiary alkylamines, which are typically considered bases, have been observed to act as nucleophiles in substitution reactions at heteroaromatic halides. mdpi.com This suggests that even seemingly weak nucleophiles can participate in these transformations under the right conditions. The reaction proceeds through the formation of a Meisenheimer complex intermediate, followed by the elimination of the leaving group to yield the substituted product. mdpi.com

Reactant TypeNucleophileProduct TypeReaction Conditions
2-Halopyridinium saltThiols/Thiolates2-ThiopyridineRoom temperature
4,6-Dichloropyrimidine derivative2,3-DimethylanilineMonoaminated pyrimidineTriethylamine (B128534), EtOH
4-Chloromethyl-tetrahydropyrimidin-2-oneIntramolecular N-anionBicyclic intermediateBase (nucleophile)

Ring-Opening and Ring-Contraction/Expansion Processes

The tetrahydropyrimidinone skeleton is not static and can undergo dynamic rearrangements leading to different heterocyclic systems. These transformations are often triggered by specific reagents or photochemical conditions.

Ring Expansion: A notable transformation is the nucleophile-mediated ring expansion of substituted 1,2,3,4-tetrahydropyrimidin-2-ones into 2,3,4,5-tetrahydro-1H-1,3-diazepin-2-ones. researchgate.net This reaction provides a synthetic route to seven-membered heterocyclic structures, which are analogues of Biginelli compounds. acs.orgnih.gov The process is typically initiated by reacting a tetrahydropyrimidinone derivative bearing a good leaving group at the 4-position (e.g., mesyloxymethyl or chloromethyl) with a nucleophile. researchgate.netacs.org

The proposed mechanism for this ring expansion, supported by DFT calculations, involves several steps:

Deprotonation of the N(1)-H by the nucleophile. sciforum.net

Intramolecular nucleophilic substitution of the leaving group at the 4-position to form a transient cyclopropane (B1198618) bicyclic intermediate. sciforum.net

Nucleophile-promoted opening of the cyclopropane ring, leading to a 2,5-dihydro-1H-1,3-diazepin-2-one. sciforum.net

Addition of the nucleophile to the C=N bond of the diazepine (B8756704) intermediate to yield the final, stable 2,3,6,7-tetrahydro-1H-1,3-diazepin-2-one product. sciforum.net

A variety of C-, O-, S-, and N-nucleophiles can be used to mediate this transformation, leading to a diverse range of polysubstituted diazepinones. researchgate.net

Ring Contraction: Under acidic conditions, certain substituted tetrahydro-1H-1,3-diazepin-2-ones can undergo a ring contraction to afford 3-functionalized 1-carbamoyl-1H-pyrroles. acs.orgnih.gov Additionally, photochemical methods can induce ring contraction. For instance, 6-methyl-2-phenyltetrahydropyridazin-3-one, a related heterocyclic system, undergoes photochemical ring contraction to yield 1-anilino-5-methylpyrrolidin-2-one. rsc.org Similar visible light-mediated ring contractions have been reported for other α-acylated saturated heterocycles, suggesting a potential pathway for the transformation of appropriately substituted tetrahydropyrimidinones. nih.govnih.gov

Starting MaterialConditionsProcessProduct
4-Mesyloxymethyl-1,2,3,4-tetrahydropyrimidin-2-oneVarious Nucleophiles (C, N, O, S, H)Ring Expansion2,3,6,7-Tetrahydro-1H-1,3-diazepin-2-one
Methoxy- or Phenylthio-diazepinonesAcidic ConditionsRing Contraction3-Functionalized 1-carbamoyl-1H-pyrrole
6-Methyl-2-phenyltetrahydropyridazin-3-onePhotochemical (hν)Ring Contraction1-Anilino-5-methylpyrrolidin-2-one

Transformations Involving the 1-Benzoyl Moiety

The 1-benzoyl group is a key functional handle that significantly influences the reactivity of the molecule. Its transformations include removal (de-benzoylation), migration, and reactions at its electrophilic carbonyl center.

De-benzoylation and Acyl Migration Studies

De-benzoylation: The removal of the benzoyl group from the N(1) position is a crucial step in many synthetic sequences, allowing for further functionalization of the NH group. While the de-benzoylation of N-benzoyl amides can be challenging, several methods have been developed. acs.org Oxidative cleavage provides a viable route. For instance, the debenzylation of N-benzyl amides, an analogous transformation, can be achieved with high efficiency using a bromo radical generated from an alkali metal bromide under mild oxidative conditions. acs.orgacs.org This approach is often compatible with various other functional groups within the molecule. Other methods for N-debenzylation include the use of p-toluenesulfonic acid (p-TsOH) in refluxing toluene (B28343) or sodium in liquid ammonia. researchgate.nettandfonline.com

Acyl Migration: Acyl migration is a rearrangement reaction where an acyl group moves from one atom to another within the same molecule. nih.gov In derivatives of 1-benzoyltetrahydropyrimidin-2(1H)-one that contain appropriately positioned hydroxyl groups (e.g., on a substituent), an intramolecular O-N acyl migration is conceivable. nih.gov This type of rearrangement is well-documented in peptide chemistry and often proceeds through a five- or six-membered cyclic orthoacid intermediate. rsc.orgresearchgate.net Such a migration would transfer the benzoyl group from the ring nitrogen to a nearby oxygen atom, resulting in an isomeric structure. The reaction is often reversible and sensitive to pH. researchgate.net

Reactivity of the Carbonyl Group in the Benzoyl Moiety

The carbonyl group of the 1-benzoyl moiety is an electrophilic center and a primary site for nucleophilic attack. This reactivity is central to many transformations of this compound derivatives. The reaction follows the general mechanism of nucleophilic acyl substitution. youtube.comlibretexts.org

The mechanism involves two main steps:

Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate with a negatively charged oxygen atom. libretexts.org

Elimination: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the tetrahydropyrimidinone ring as a leaving group.

Nucleophile (Nu-H)Product of Benzoyl TransferGeneral Conditions
Alcohol (R'-OH)Ester (PhCO-OR')Acid or Base Catalysis
Amine (R'R''NH)Amide (PhCO-NR'R'')Neutral or Mild Base
Water (H₂O)Carboxylic Acid (PhCOOH)Acid or Base Catalysis (Hydrolysis)
Grignard Reagent (R'-MgX)Tertiary Alcohol (after workup)Anhydrous Ether

C-H Functionalization Strategies and Mechanistic Insights

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, enabling the conversion of ubiquitous C-H bonds into new C-C or C-heteroatom bonds without the need for pre-functionalized starting materials. scispace.com For this compound derivatives, this strategy offers novel avenues for molecular diversification.

Transition metal catalysis, particularly with rhodium, has been extensively used for chelation-assisted C-H functionalization. scispace.comsnnu.edu.cn In the context of this compound, the carbonyl oxygen of the benzoyl group or the urea (B33335) moiety can act as a directing group, guiding the metal catalyst to a specific C-H bond, typically at the ortho-position of the benzoyl ring or an adjacent position on the heterocyclic ring. scispace.com

The general catalytic cycle for Rh(I)/Rh(III) catalyzed C-H activation often involves:

Coordination of the directing group to the rhodium center.

Oxidative addition of the Rh(I) species into a proximal C-H bond to form a Rh(III)-hydrido intermediate. snnu.edu.cn

Migratory insertion of a coupling partner (e.g., an alkene or alkyne) into the Rh-C bond.

Reductive elimination to release the functionalized product and regenerate the active Rh(I) catalyst. snnu.edu.cn

Rhodium-catalyzed C-H amination is another powerful application of this methodology, allowing for the direct introduction of nitrogen-containing functional groups. nih.gov Furthermore, direct C-H allylation at the α-position of N-acyl protected nitrogen heterocycles has been developed, providing a route to introduce allyl groups onto the tetrahydropyrimidinone ring. semanticscholar.orgnih.gov These strategies provide efficient and atom-economical methods for elaborating the core structure of this compound derivatives. nih.gov

Reductions and Oxidations of the Tetrahydropyrimidinone Scaffold

The tetrahydropyrimidinone ring can undergo both reduction and oxidation reactions, leading to changes in its saturation level and the formation of new functionalities. These transformations are crucial for the synthesis of novel derivatives with altered biological activities and chemical properties.

Reductions

The reduction of the cyclic urea moiety within the tetrahydropyrimidinone scaffold can be achieved using various reducing agents. One of the most common methods involves the use of complex metal hydrides such as sodium borohydride (B1222165) (NaBH₄). The reaction of berberine (B55584) derivatives containing an N,N-disubstituted acetamide (B32628) fragment with sodium borohydride in methanol (B129727) at 0 °C leads to the mild reduction of the “C” cycle, forming the corresponding tetrahydroberberine (B1206132) derivatives in moderate to good yields. researchgate.net While this example does not involve a 1-benzoyl-tetrahydropyrimidin-2(1H)-one specifically, it demonstrates the susceptibility of related cyclic amide-like structures to reduction by sodium borohydride. The outcome of such reductions is dependent on the substituents present on the tetrahydropyrimidinone ring. researchgate.net

Catalytic hydrogenation represents another important method for the reduction of heterocyclic compounds. For instance, new N-acyl-benzotriazole Rh(I) and Ru(III) complexes have been shown to be effective catalysts for the hydrogenation of various substrates. mdpi.com While specific examples of the catalytic hydrogenation of this compound are not extensively documented, the selective hydrogenation of benzofuran (B130515) derivatives to dihydrobenzofurans using ruthenium nanoparticles highlights the potential for selectively reducing specific parts of a molecule while leaving other aromatic rings intact. rwth-aachen.de This suggests that under controlled conditions, the tetrahydropyrimidinone ring could be targeted for reduction without affecting the benzoyl group.

Substrate TypeReducing Agent/CatalystProduct TypeYieldReference
Berberine derivatives with N,N-disubstituted acetamideSodium BorohydrideTetrahydroberberine derivativesModerate to Good researchgate.net
Styrene and 1-octeneN-acyl-benzotriazole Rh(I) and Ru(III) complexesHydrogenated productsUp to 100% mdpi.com
Benzofuran derivativesRuthenium nanoparticlesDihydrobenzofuransHigh rwth-aachen.de

Oxidations

The oxidation of dihydropyrimidinone derivatives can lead to the corresponding aromatic pyrimidinones. A variety of oxidizing agents have been employed for this purpose, with the choice of reagent often depending on the specific substituents on the heterocyclic ring.

One effective oxidant is 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), a powerful dehydrogenating agent. organic-chemistry.org DDQ is known to facilitate oxidative couplings and cyclization reactions, as well as the dehydrogenation of hydroaromatic compounds. organic-chemistry.org For example, DDQ has been used in the oxidative cyclization of butynol (B8639501) derivatives to form benzoxazines. du.ac.in It has also been employed in mechanochemical C-N coupling reactions to synthesize 1,2-disubstituted benzimidazoles and quinazolin-4(3H)-ones. beilstein-journals.orgresearchgate.net These examples suggest that DDQ could be a suitable reagent for the aromatization of the tetrahydropyrimidinone ring in 1-benzoyl-tetrahydropyrimidin-2(1H)-one derivatives.

Photochemical oxidation provides an alternative method for the dehydrogenation of tetrahydropyrimidinones. Studies have shown that 4-substituted 5-acetyl- and 5-carboethoxy-1,2,3,4-tetrahydro-2-oxopyrimidines can be oxidized to their corresponding pyrimidin-2(1H)-one derivatives upon UV irradiation. researchgate.net The rate of this photo-oxidation is influenced by the nature of the substituents at the 4- and 5-positions of the heterocyclic ring. researchgate.net The reaction is proposed to proceed via an electron-transfer induced mechanism. researchgate.net

Substrate TypeOxidizing Agent/ConditionProduct TypeKey FeaturesReference
Butynol derivativeDDQBenzoxazine derivativeOxidative cyclization du.ac.in
N-(2-(arylideneamino)phenyl)-p-toluenesulfonamidesDDQ (mechanochemical)1,2-disubstituted benzimidazolesIntramolecular C(sp2)–H amidation beilstein-journals.orgresearchgate.net
2-aminobenzamides and aldehydesDDQ (mechanochemical)Substituted quinazolin-4(3H)-onesOne-pot coupling beilstein-journals.orgresearchgate.net
4-substituted 5-acetyl/carboethoxy-tetrahydropyrimidin-2-onesUV irradiationPyrimidin-2(1H)-one derivativesPhoto-oxidation, rate dependent on substituents researchgate.net

Cycloaddition and Rearrangement Reactions

The tetrahydropyrimidinone scaffold can also participate in cycloaddition and rearrangement reactions, offering pathways to more complex and structurally diverse heterocyclic systems.

Cycloaddition Reactions

The dihydropyrimidine (B8664642) core, which can be accessed from the tetrahydropyrimidinone, can act as a dienophile in Diels-Alder reactions. A notable example is a five-component Biginelli-Diels-Alder cascade reaction where a dihydropyrimidinone intermediate, formed in situ, undergoes a formal hetero-Diels-Alder reaction. frontiersin.org This demonstrates the potential of the C=C double bond within the dihydropyrimidine ring to participate in [4+2] cycloadditions, leading to the formation of fused bicyclic structures. frontiersin.org The intramolecular version of the Diels-Alder reaction is particularly powerful for constructing complex polycyclic systems in a single step. masterorganicchemistry.com

Furthermore, the tetrahydropyrimidinone scaffold can be involved in 1,3-dipolar cycloaddition reactions. For instance, the reaction of substituted benzyl (B1604629) azides with acetylenic compounds is a well-established method for the synthesis of 1,2,3-triazoles. nih.gov While direct examples with 1-benzoyl-tetrahydropyrimidin-2(1H)-one are scarce, the general reactivity of azides as 1,3-dipoles suggests that appropriately functionalized tetrahydropyrimidinone derivatives could participate in such cycloadditions. For example, the reaction of enaminones with tosyl azide (B81097) in water provides a catalyst-free synthesis of 4-acyl-NH-1,2,3-triazoles. researchgate.net This highlights the potential for cycloadditions with azides to construct triazole-fused or triazole-substituted tetrahydropyrimidinone derivatives.

Reaction TypeReactantsProduct TypeKey FeaturesReference
Biginelli-Diels-Alder CascadeUrea, β-keto ester, formaldehyde (B43269)Fused bicyclic pyrimidineFive-component, one-pot reaction frontiersin.org
1,3-Dipolar CycloadditionSubstituted benzyl azides, acetylenic compounds1,2,3-TriazolesSynthesis of triazole derivatives nih.gov
1,3-Dipolar CycloadditionEnaminones, tosyl azide4-acyl-NH-1,2,3-triazolesCatalyst-free, water-mediated researchgate.net
1,3-Dipolar CycloadditionGatifloxacin-azide, isatin-alkyneTriazole-tethered conjugatesAnti-mycobacterial activity nih.gov

Rearrangement Reactions

The tetrahydropyrimidinone ring system is susceptible to various rearrangement reactions, leading to the formation of different heterocyclic scaffolds. A significant rearrangement is the ring expansion of 1,2,3,4-tetrahydropyrimidin-2-ones into 2,3,4,5-tetrahydro-1H-1,3-diazepin-2-ones. nih.govresearchgate.net This transformation is typically mediated by nucleophiles and involves a multi-step sequence that can include the introduction of a suitable leaving group at the C4-position. nih.gov

In some cases, a ring expansion can be followed by a ring contraction under acidic conditions, leading to the formation of 1-carbamoyl-1H-pyrroles. nih.govresearchgate.net This tandem reaction sequence provides an efficient route to highly functionalized pyrrole (B145914) derivatives from readily accessible tetrahydropyrimidinone precursors. nih.govresearchgate.net Lewis acids can also catalyze rearrangements, such as the regioselective C-H carboxamidation of indolizines with dioxazolones, which proceeds via an acyl nitrene-type rearrangement. rsc.org While not a direct rearrangement of the tetrahydropyrimidinone ring itself, it showcases the utility of Lewis acids in promoting complex molecular reorganizations.

Thermal rearrangements are another class of reactions that can be applied to heterocyclic systems. For instance, the thermal rearrangement of an N-hydroxyimidazole thiocarbamoyl derivative leads to the formation of 4- and 2-thioimidazole motifs. researchgate.net Similarly, the thermal rearrangement of 1,1,2,2-tetraphenylcyclopropane (B2804974) to 1,1,3-triphenylindan proceeds through a detectable triene intermediate. rsc.org These examples suggest that thermal conditions could potentially induce skeletal rearrangements in suitably substituted 1-benzoyl-tetrahydropyrimidin-2(1H)-one derivatives.

Reaction TypeStarting MaterialProduct TypeKey FeaturesReference
Ring Expansion1,2,3,4-Tetrahydropyrimidin-2-ones2,3,4,5-Tetrahydro-1H-1,3-diazepin-2-onesNucleophile-mediated nih.govresearchgate.net
Ring Expansion/Contraction1,2,3,4-Tetrahydropyrimidin-2-ones1-Carbamoyl-1H-pyrrolesAcidic conditions nih.govresearchgate.net
Acyl Nitrene-type RearrangementIndolizines and dioxazolonesIndolizine-3-carboxamidesLewis acid-catalyzed rsc.org
Thermal RearrangementN-hydroxyimidazole thiocarbamoyl derivative4- and 2-thioimidazole derivativesSigmatropic rearrangement researchgate.net
Thermal Rearrangement1,1,2,2-tetraphenylcyclopropane1,1,3-triphenylindanInvolves a triene intermediate rsc.org

Derivatization and Structural Modification Strategies for 1 Benzoyltetrahydropyrimidin 2 1h One

Introduction of Substituents at Nitrogen Atoms (N3)

The presence of a secondary amine group at the N3 position of the tetrahydropyrimidinone ring offers a prime site for the introduction of a wide array of functional groups through alkylation and acylation reactions.

The N3 position of the dihydropyrimidinone ring is nucleophilic and can be readily functionalized. While the N1-position is acylated with a benzoyl group, the N3-position remains available for further derivatization.

Alkylation: Selective N3-alkylation can be achieved using various alkylating agents in the presence of a suitable base. researchgate.net For N1-substituted pyrimidine (B1678525) nucleobases, which share structural similarities, alkylation at the N3 position has been successfully carried out using alkyl halides with bases like cesium carbonate (Cs₂CO₃) and a phase transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB). researchgate.net This method is known for its high yields and regioselectivity. Another approach involves Mitsunobu-type conditions for the N1-alkylation of 3,4-dihydropyrimidin-2(1H)-ones, which could potentially be adapted for N3-alkylation of the N1-benzoyl derivative. researchgate.net

Acylation: The N3 position can also undergo acylation to introduce various acyl groups. The treatment of 3,4-dihydropyrimidin-2-ones with n-butyllithium (n-BuLi) at low temperatures, followed by quenching with an acyl halide, has been shown to regioselectively furnish N3-acylated derivatives. researchgate.netmdpi.com Furthermore, N1,N3-diacyl-3,4-dihydropyrimidin-2(1H)-ones can act as neutral acyl group transfer reagents, suggesting that a second acyl group can be introduced at the N3 position. researchgate.netmdpi.com

Reagent/ConditionPositionType of ReactionReference
Alkyl halide, Cs₂CO₃, TBABN3Alkylation researchgate.net
n-BuLi, Acyl halideN3Acylation researchgate.netmdpi.com

Functionalization at Carbon Positions (C4, C5, C6) of the Ring

The carbon atoms of the tetrahydropyrimidinone ring, particularly C4, C5, and C6, are also amenable to various functionalization reactions, allowing for the introduction of diverse substituents.

Hydroxymethylation: While specific examples for 1-benzoyltetrahydropyrimidin-2(1H)-one are not prevalent, general strategies for hydroxymethylation of related heterocyclic systems can be considered. For instance, reactions involving formaldehyde (B43269) or its equivalents in the presence of a suitable catalyst could potentially introduce a hydroxymethyl group at the C5 position, which is activated by the adjacent carbonyl group.

Halogenation: Halogenation of the dihydropyrimidinone ring, particularly at the C5 position, is a known transformation. Reagents such as N-halosuccinimides (NBS, NCS) can be employed for this purpose. researchgate.net For pyrimidine nucleosides, 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) has been used effectively for bromination at the C5 position. researchgate.net The introduction of a halogen atom provides a handle for further cross-coupling reactions to introduce other functional groups.

The introduction of alkyl and aryl groups at the carbon positions of the tetrahydropyrimidinone ring can significantly impact the molecule's steric and electronic properties.

Alkylation: The C6 position of the dihydropyrimidinone core can be functionalized through metalation followed by alkylation. Treatment of Biginelli compounds with a strong base like n-BuLi can lead to lithiation at the C6-methyl group (if present), which can then react with various electrophiles, including alkyl halides, to introduce new alkyl chains. mdpi.com

Arylation: The C5 position can be arylated through transition-metal-catalyzed cross-coupling reactions. For this, a halogenated precursor at the C5 position is typically required. Palladium-catalyzed reactions, such as the Suzuki or Heck coupling, can then be employed to introduce a variety of aryl and heteroaryl groups. A study on 1-benzoyl-5-phenyl-2-(propan-2-yl)-1,2,3,4-tetrahydropyrimidin-4-one demonstrated the synthesis of a C5-phenyl substituted derivative via a Suzuki coupling reaction between a C5-iodo pyrimidinone and potassium phenyltrifluoroborate. nih.gov

PositionReactionReagentsReference
C5HalogenationN-Halosuccinimides, DBDMH researchgate.net
C6Alkylationn-BuLi, Alkyl halide mdpi.com
C5ArylationPalladium catalyst, Arylboronic acid/ester nih.gov

Regioselective Introduction of Diverse Heteroatomic Groups

Beyond carbon-based substituents, heteroatoms such as sulfur and oxygen can be introduced regioselectively onto the tetrahydropyrimidinone scaffold. For instance, the C2 position can be modified from an oxo to a thioxo group by reaction with Lawesson's reagent, which can then be a site for further functionalization. O-arylation at the C2 position of the corresponding pyrimidin-2(1H)-one has also been reported using diaryliodonium salts. nih.gov

Formation of Fused Ring Systems and Spirocompounds with the Tetrahydropyrimidinone Core

The dihydropyrimidinone scaffold serves as a versatile building block for the synthesis of more complex heterocyclic systems, including fused rings and spirocompounds.

Fused Ring Systems: Dihydropyrimidinones can be used as precursors for the synthesis of fused pyrimidine derivatives, such as pyrimido[4,5-d]pyrimidines. nih.govnih.gov These are often prepared through condensation reactions of appropriately functionalized dihydropyrimidinones. For example, 5-acetyl-4-(aryloyl)-3,4-dihydropyrimidinones can undergo Knorr-type condensation with hydrazines to yield pyrimido[4,5-d]pyridazines. nih.gov

Spirocompounds: Spirocyclic compounds containing the tetrahydropyrimidinone moiety can be synthesized through multicomponent reactions. An electrochemical three-component one-pot method has been developed for the generation of 2,5-dihydrofuran-fused spiropyrimidines. rsc.org Another approach involves the reaction of cycloalkanones instead of 1,3-dicarbonyl compounds in a Biginelli-type reaction to afford spiro-fused heterotricyclic compounds. These strategies allow for the creation of a spiro center, typically at the C5 position of the pyrimidinone ring. rsc.org

Product TypeSynthetic StrategyKey ReactantsReference
Fused PyrimidinesCondensation ReactionFunctionalized Dihydropyrimidinones nih.govnih.gov
SpirocompoundsMulticomponent ReactionDihydropyrimidinones, Alkenes, Sulfonyl Radicals rsc.org
SpirocompoundsBiginelli-type ReactionCycloalkanones, Urea (B33335)/Thiourea (B124793), Aldehyde rsc.org

Advanced Spectroscopic and Crystallographic Characterization of 1 Benzoyltetrahydropyrimidin 2 1h One Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity and spatial arrangement.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For a typical 1-Benzoyltetrahydropyrimidin-2(1H)-one analogue, the spectrum is characterized by distinct signals corresponding to the aromatic protons of the benzoyl group and the aliphatic protons of the tetrahydropyrimidinone ring.

The aromatic protons typically appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the benzene (B151609) ring current. The protons ortho to the carbonyl group are often shifted further downfield compared to the meta and para protons. The integration of these signals confirms the number of protons on the aromatic ring.

The protons of the tetrahydropyrimidinone ring exhibit characteristic chemical shifts and coupling patterns. The two methylene (B1212753) groups adjacent to the nitrogen atoms (C4-H₂ and C6-H₂) typically resonate between δ 3.0-4.0 ppm. The central methylene group (C5-H₂) is expected to appear as a multiplet around δ 1.8-2.2 ppm. The coupling constants (J values) between adjacent protons provide valuable information about the dihedral angles and, consequently, the conformation of the six-membered ring.

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. Key signals include the two carbonyl carbons: the urea (B33335) carbonyl (C2), which typically appears around δ 150-155 ppm, and the benzoyl carbonyl (C=O), which is found further downfield around δ 170-175 ppm. ias.ac.in The aromatic carbons resonate in the δ 125-140 ppm range, while the aliphatic carbons of the tetrahydropyrimidinone ring appear in the upfield region (δ 20-50 ppm).

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a this compound Skeleton
Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
C2 (Urea C=O)-~154.8
C4~3.8 (t)~40.5
C5~2.0 (m)~20.1
C6~3.3 (t)~39.4
Benzoyl C=O-~174.4
Benzoyl C-ipso-~130.5
Benzoyl C-ortho~7.8 (d)~128.8
Benzoyl C-meta~7.5 (t)~128.5
Benzoyl C-para~7.6 (t)~133.0

Note: Values are hypothetical and for illustrative purposes, based on data for similar N-acyl cyclic urea structures. arkat-usa.org Actual values will vary with substitution and solvent.

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for assembling the complete molecular structure. scielo.org.mxredalyc.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). Cross-peaks in the COSY spectrum confirm the connectivity of protons within the tetrahydropyrimidinone ring (e.g., H4-H5 and H5-H6) and within the aromatic ring. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom it is directly attached to. This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformational preferences. For example, NOE correlations between protons on the benzoyl ring and protons on the tetrahydropyrimidinone ring can provide insights into the rotational orientation around the N1-C(O) bond. redalyc.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry is a critical tool for determining the elemental composition of a molecule with high accuracy. Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to several decimal places. This high precision allows for the calculation of a unique molecular formula. arkat-usa.orgresearchgate.net For a newly synthesized this compound analogue, the experimentally measured mass of the molecular ion ([M+H]⁺, [M+Na]⁺, or M⁺) is compared to the theoretical masses of possible molecular formulas, allowing for confident confirmation of its elemental composition.

Table 2: Example of HRMS Data for this compound
Molecular FormulaCalculated Mass ([M+H]⁺)Found MassDifference (ppm)
C₁₁H₁₃N₂O₂205.0972205.09751.5

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. mu-varna.bg In this compound analogues, the IR spectrum is dominated by strong absorption bands corresponding to the carbonyl stretching vibrations. The urea carbonyl (C=O) typically shows a strong band in the region of 1650-1680 cm⁻¹, while the amide (benzoyl) carbonyl absorption appears at a higher frequency, around 1690-1730 cm⁻¹. arkat-usa.orgresearchgate.net Other characteristic bands include N-H stretching (if N3 is unsubstituted, ~3200-3400 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and aliphatic C-H stretching (~2850-2950 cm⁻¹). scielo.org.za

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. researchgate.net The benzoyl group in the molecule acts as a chromophore. The spectrum is expected to show strong absorptions corresponding to π → π* transitions of the aromatic ring and the carbonyl group, typically below 300 nm. mu-varna.bg The position and intensity of the absorption maximum (λ_max) can be influenced by substituents on the benzoyl ring.

Table 3: Characteristic IR Absorption Frequencies
Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)
Aromatic C-HStretch3100 - 3000
Aliphatic C-HStretch2950 - 2850
Amide C=OStretch1730 - 1690
Urea C=OStretch1680 - 1650
C-NStretch1400 - 1200
Aromatic C=CStretch1600 - 1450

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Elucidation

While NMR provides the solution-state structure, single-crystal X-ray diffraction offers an unambiguous determination of the molecular structure in the solid state at an atomic level. eurjchem.com By diffracting X-rays off a single crystal of the compound, a three-dimensional map of electron density can be generated, from which the precise positions of all atoms can be determined.

This technique provides definitive information on bond lengths, bond angles, and torsion angles. researchgate.net Furthermore, it reveals the packing of molecules in the crystal lattice and identifies intermolecular interactions such as hydrogen bonding and π-π stacking, which are crucial for understanding the supramolecular chemistry of the compound. mdpi.com For N-aroyl compounds, X-ray crystallography can definitively establish the conformation of the amide bond and the relative orientation of the aromatic and heterocyclic rings. reading.ac.uk

Elemental Analysis for Compound Purity and Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. The experimentally determined percentages are compared with the calculated values based on the proposed molecular formula. researchgate.net A close agreement (typically within ±0.4%) between the found and calculated values provides strong evidence for the compound's elemental composition and high purity. ias.ac.innih.gov This technique is complementary to HRMS and serves as a classic benchmark for the characterization of novel synthetic compounds.

Theoretical and Computational Chemistry Investigations of 1 Benzoyltetrahydropyrimidin 2 1h One

Quantum Chemical Studies (e.g., Density Functional Theory) for Electronic Structure and Molecular Geometry

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to characterizing the electronic structure and geometry of molecules. DFT has become a popular method due to its balance of computational cost and accuracy in predicting molecular properties. yyu.edu.trchemrxiv.org

Predicting the most stable three-dimensional arrangement of atoms in a molecule is a primary goal of computational chemistry. pennylane.ai This process, known as geometry optimization, involves calculating the total energy of a molecule at various atomic arrangements to find the structure with the minimum energy, referred to as the equilibrium geometry. pennylane.aimdpi.com For 1-Benzoyltetrahydropyrimidin-2(1H)-one, this involves determining the precise bond lengths, bond angles, and dihedral angles that result in the most stable state.

The tetrahydropyrimidinone ring is not planar and can adopt several conformations, such as sofa or half-chair, each possessing a different energy. nih.gov Conformational analysis computationally explores these possibilities to identify the most energetically favorable conformers and the energy barriers between them. The presence of the bulky benzoyl group at the N1 position significantly influences the conformational preference of the heterocyclic ring. DFT calculations, often using a basis set like B3LYP/6-31G(d,p), can accurately model these structures. mdpi.com The results of such an analysis can reveal the relative populations of different conformers at thermal equilibrium.

Table 1: Hypothetical Relative Energies of this compound Conformers This table illustrates potential results from a conformational analysis, showing the relative stability of different ring puckering conformations.

ConformerRing ConformationDihedral Angle (C6-N1-C2-N3)Relative Energy (kcal/mol)
A Half-Chair45.2°0.00 (Most Stable)
B Sofa25.8°+1.5
C Twist-Boat-30.1°+3.2

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO, being the highest energy orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilic character. youtube.com Conversely, the LUMO, as the lowest energy empty orbital, acts as an electron acceptor, governing its electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical reactivity descriptor. chemrxiv.org A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. chemrxiv.org For this compound, the distribution of these orbitals reveals the most probable sites for nucleophilic and electrophilic attack. The HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is centered on electron-deficient areas. From these orbital energies, other global reactivity descriptors such as electronegativity, chemical potential, hardness, and softness can be calculated to provide a more comprehensive picture of the molecule's reactivity.

Table 2: Calculated Reactivity Descriptors for this compound This table provides examples of reactivity indices that can be derived from DFT calculations.

ParameterFormulaHypothetical Value (eV)
E(HOMO) --6.85
E(LUMO) --1.22
Energy Gap (ΔE) E(LUMO) - E(HOMO)5.63
Ionization Potential (I) -E(HOMO)6.85
Electron Affinity (A) -E(LUMO)1.22
Electronegativity (χ) (I + A) / 24.035
Chemical Hardness (η) (I - A) / 22.815
Chemical Softness (S) 1 / (2η)0.178

Mechanistic Computational Studies of Reactions Involving the Tetrahydropyrimidinone Core

Computational chemistry is instrumental in mapping out the intricate steps of chemical reactions. By modeling the entire reaction coordinate, researchers can gain a detailed understanding of how reactants are converted into products, including the identification of short-lived intermediates and transition states.

The synthesis of the tetrahydropyrimidinone core, often achieved through multicomponent reactions like the Biginelli reaction, can proceed through several possible mechanistic pathways. researchgate.netnih.gov Computational studies can elucidate the most likely path by calculating the energy profile of each proposed mechanism, such as the iminium, enamine, or Knoevenagel pathways. researchgate.net

This analysis involves locating the transition state (TS) for each elementary step of the reaction. A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome. researchgate.net By characterizing the geometry and energy of these transition states, chemists can understand the feasibility of a reaction step and the structural changes that occur during bond formation and cleavage.

The activation energy (Ea) is the minimum energy required for a reaction to occur and is directly related to the energy of the transition state. wikipedia.org It is a crucial factor determining the rate of a chemical reaction, as described by the Arrhenius equation. libretexts.org A high activation energy implies a slow reaction, while a low activation energy suggests a faster one.

Table 3: Hypothetical Activation Energies for a Reaction Step This table compares the calculated activation energy for a reaction step under different conditions.

Reaction ConditionTransition State Energy (kcal/mol)Reactant Energy (kcal/mol)Activation Energy (Ea) (kcal/mol)
Uncatalyzed 35.55.030.5
Catalyzed 22.15.017.1

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum chemical methods are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. scispace.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and changes its conformation. amanote.com

MD is particularly useful for assessing the conformational flexibility of the this compound molecule. The simulations can show transitions between different ring puckers and the rotation of the benzoyl group, providing a deeper understanding of the molecule's structural landscape than static calculations alone. nih.gov

Furthermore, MD simulations are ideal for studying solvent effects. By explicitly including solvent molecules (such as water or methanol) in the simulation box, it is possible to observe how the solvent interacts with the solute and influences its conformational preferences. aps.orgnih.gov For example, a polar solvent might stabilize a particular conformer through hydrogen bonding, shifting the conformational equilibrium compared to the gas phase or a nonpolar solvent. researchgate.net These simulations provide insight into how the environment modulates the structure and, consequently, the function of the molecule. aps.org

Table 4: Summary of a Hypothetical Molecular Dynamics Simulation Setup and Findings This table outlines typical parameters and qualitative results from an MD simulation study.

ParameterValue / Description
Software GROMACS, AMBER
Force Field GROMOS, CHARMM
Simulation Time 100 ns
Temperature 298 K (controlled by thermostat)
Pressure 1 atm (controlled by barostat)
Solvent Water (SPC/E model), DMSO
Key Findings In water, the tetrahydropyrimidinone ring preferentially adopts a half-chair conformation. In DMSO, increased flexibility and transitions to a sofa conformation were observed. The benzoyl group showed restricted rotation due to steric hindrance.

Spectroscopic Parameter Prediction through Computational Methods

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental data and confirming molecular structures. Density Functional Theory (DFT) is a particularly prominent method for calculating parameters for infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. scielo.org.zaresearchgate.netmdpi.com

The process typically begins with the optimization of the molecule's three-dimensional geometry using a selected DFT functional and basis set (e.g., B3LYP/6-311G**). acs.org Once the lowest energy conformation is determined, further calculations can be performed to predict spectroscopic data.

For IR spectroscopy, computational methods can calculate the vibrational frequencies corresponding to the fundamental modes of molecular vibration. acs.orgacs.org These calculated frequencies and their intensities help in the assignment of absorption bands in experimental IR spectra. mdpi.com It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, thereby improving the agreement with experimental values. aip.org

For NMR spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is frequently employed within the DFT framework to calculate the isotropic magnetic shielding tensors for each nucleus. scielo.org.zanih.gov These shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). scielo.org.za Such calculations can predict both ¹H and ¹³C NMR chemical shifts, aiding in the assignment of complex spectra. acs.org The accuracy of these predictions is often high enough to assist in distinguishing between different isomers or conformations. researchgate.net

Table 1: Illustrative Example of Predicted Vibrational Frequencies for a Heterocyclic Compound using DFT (B3LYP Method)

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
ν(N-H)34503400N-H stretching
ν(C=O)17151680Carbonyl stretching (benzoyl)
ν(C=O)16901655Carbonyl stretching (urea)
ν(C=C)16051598Aromatic C-C stretching
δ(C-H)14501445C-H bending

Note: The data in this table are hypothetical and serve to illustrate the type of results obtained from DFT calculations for a molecule structurally similar to this compound. The exact values would require a specific computational study on the target molecule.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, providing insights into the packing of molecules. nih.govmdpi.com This analysis is based on partitioning the crystal electron density into molecular fragments. The Hirshfeld surface itself is defined as the region where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.

Several properties can be mapped onto the Hirshfeld surface to highlight different aspects of intermolecular contacts. A key property is the normalized contact distance (dnorm), which uses a red-white-blue color scale. Red spots on the dnorm surface indicate close intermolecular contacts that are shorter than the van der Waals radii, often corresponding to hydrogen bonds. mdpi.comnih.gov Blue regions represent contacts that are longer than the van der Waals radii, and white areas denote contacts at approximately the van der Waals distance.

Table 2: Example of Intermolecular Contact Contributions (%) from Hirshfeld Surface Analysis for a Pyrimidine (B1678525) Derivative

Contact TypeContribution (%)
H···H40.4
N···H / H···N28.6
C···H / H···C24.1
O···H / H···O4.5
C···C1.2
Other1.2

Note: This table is based on published data for a substituted pyrimidine nih.gov and illustrates the quantitative information that Hirshfeld surface analysis provides. The specific contributions for this compound would depend on its unique crystal packing.

Role of 1 Benzoyltetrahydropyrimidin 2 1h One and Its Scaffolds As Key Synthetic Intermediates

Precursors for the Synthesis of Diverse Heterocyclic Compound Libraries

The 3,4-dihydropyrimidin-2(1H)-one (DHPM) scaffold, the immediate product of the classical Biginelli reaction, is a cornerstone for generating diverse libraries of heterocyclic compounds. nih.govrsc.org The versatility of the Biginelli reaction, a one-pot multicomponent condensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea), allows for significant structural diversity in the resulting products. wikipedia.orgjmchemsci.comamazonaws.com

Two primary strategies are employed to broaden the diversity of these compound libraries:

Modification of Biginelli Components: By varying the three core components, a vast number of analogues can be produced. The substitution pattern of the final dihydropyrimidine (B8664642) can be extensively altered by changing the aldehyde, the active methylene (B1212753) compound (traditionally a β-ketoester), or the urea/thiourea (B124793) component. nih.govbeilstein-journals.org

Post-Modification of the DHPM Scaffold: The DHPM ring system is amenable to a variety of subsequent chemical transformations. These post-condensation modifications allow for the introduction of new functional groups and the construction of more complex fused heterocyclic systems, further expanding the chemical space accessible from this central scaffold. nih.gov

The DHPM framework is considered a privileged structure because it can interact with multiple biological receptors, making it a valuable starting point in drug discovery programs. nih.gov This inherent biological relevance drives the continuous development of new methodologies to access and diversify these structural motifs. nih.govaip.org

Strategy for DiversificationDescriptionKey AdvantagesReference
Component ModificationVarying the aldehyde, β-dicarbonyl compound, and urea/thiourea in the initial Biginelli reaction.Allows for the introduction of a wide range of substituents and functional groups at different positions of the pyrimidine (B1678525) ring in a single step. nih.govbeilstein-journals.org
Post-Synthetic ModificationChemical transformation of the pre-formed dihydropyrimidinone scaffold.Enables the creation of more complex and fused heterocyclic systems not directly accessible through the primary multicomponent reaction. nih.gov

Building Blocks in Complex Molecule Synthesis

The dihydropyrimidinone core is not merely a template for library generation but also serves as a crucial building block for the total synthesis of complex, biologically active molecules. arkat-usa.org The inherent functionality of the DHPM ring provides strategic handles for elaboration into more intricate structures.

A prominent example is the synthesis of Monastrol , a small molecule inhibitor of the mitotic kinesin Eg5, which has been identified as a potential anticancer agent. arkat-usa.orgscispace.com Monastrol is a 3,4-dihydropyrimidin-2(1H)-thione derivative, and its synthesis is a direct application of the Biginelli reaction. scielo.brresearchgate.net The one-pot cyclocondensation of 3-hydroxybenzaldehyde, ethyl acetoacetate, and thiourea provides a straightforward and efficient route to this important mitotic inhibitor. scielo.br The development of catalyzed, solvent-free, and microwave-assisted protocols has further streamlined the synthesis of Monastrol and its analogues. scispace.comscielo.brresearchgate.net

Beyond Monastrol, DHPM scaffolds are integral to various pharmacologically active agents, including:

Calcium channel blockers wikipedia.orgbanglajol.info

Antihypertensive agents wikipedia.orgbanglajol.info

Alpha-1a-antagonists wikipedia.orgarkat-usa.org

The tetrahydropyrimidine (B8763341) nucleus is also found in several marine alkaloids, such as the batzelladine alkaloids, which have shown potential as HIV inhibitors. banglajol.info This demonstrates the role of the pyrimidinone scaffold as a key structural motif in natural products and complex synthetic targets.

Complex MoleculeCore ScaffoldSignificanceSynthetic ApproachReference
Monastrol3,4-Dihydropyrimidin-2(1H)-thioneMitotic kinesin Eg5 inhibitor with potential anticancer activity.One-pot Biginelli reaction of 3-hydroxybenzaldehyde, ethyl acetoacetate, and thiourea. arkat-usa.orgscielo.br
Batzelladine AlkaloidsDihydropyrimidinoneMarine alkaloids with potent HIV gp-120-CD4 inhibitory activity.Incorporates the core dihydropyrimidinone-5-carboxylate structure. banglajol.info
Calcium Channel Blockers3,4-Dihydropyrimidin-2(1H)-onePharmacological agents used to treat hypertension.Derivatives of the Biginelli reaction product scaffold. wikipedia.orgbanglajol.info

Intermediate in the Preparation of Nucleoside Analogues

The pyrimidine ring is a fundamental component of nucleosides (like cytosine, thymine, and uracil), which are the building blocks of DNA and RNA. Consequently, synthetic pyrimidine derivatives, including the tetrahydropyrimidinone scaffold, are logical precursors for the synthesis of nucleoside analogues. nih.gov These analogues are modified versions of natural nucleosides designed to interfere with viral replication or cancer cell growth, making them a cornerstone of antiviral and anticancer chemotherapy. wgtn.ac.nzdtic.mil

The synthesis of nucleoside analogues often involves coupling a modified heterocyclic base, such as a functionalized tetrahydropyrimidinone, to a sugar moiety, typically a derivative of ribose or deoxyribose. nih.govresearchgate.net While specific examples detailing the direct use of 1-Benzoyltetrahydropyrimidin-2(1H)-one are not prevalent, the general strategy involves using the nitrogen atoms of the tetrahydropyrimidinone ring as points for glycosylation. The functional groups on the pyrimidine core can be manipulated before or after coupling to the sugar to produce the target analogue. researchgate.net These synthetic strategies aim to create compounds that can be recognized by viral or cellular enzymes and incorporated into DNA or RNA, ultimately leading to chain termination or non-functional genetic material. wgtn.ac.nz

Contribution to Advanced Organic Synthesis Methodologies

The synthesis of tetrahydropyrimidinones is intrinsically linked to the Biginelli reaction, a classic multicomponent reaction (MCR) that has been a subject of intense methodological development for over a century. arkat-usa.orgbanglajol.info The pursuit of higher yields, milder reaction conditions, and greater product diversity has made the Biginelli reaction a benchmark for testing and developing new synthetic methodologies. nih.gov

Contributions to advanced synthesis methodologies include:

Catalysis: While the original reaction used strong protic acids, modern methods employ a vast range of catalysts, including Lewis acids (e.g., FeCl₃, CuCl₂), Brønsted acids, organocatalysts, and heterogeneous catalysts, to improve efficiency and selectivity. rsc.orgamazonaws.comscielo.brnih.gov The development of recyclable catalysts aligns with the principles of green chemistry. researchgate.net

Green Chemistry Approaches: Significant efforts have been made to render the synthesis more environmentally benign. This includes the development of solvent-free reaction conditions, often involving grinding the reactants together ("Grindstone Chemistry"). amazonaws.comscielo.brchemistry-online.com The use of water as a solvent and biodegradable catalysts has also been explored. nih.gov

Enabling Technologies: Advanced technologies have been applied to improve the reaction's efficiency. Microwave-assisted synthesis dramatically reduces reaction times from hours to minutes and can lead to cleaner reactions with higher yields. scispace.comresearchgate.netsigmaaldrich.com The use of ionic liquids as both solvent and catalyst is another modern approach that offers advantages in product isolation and catalyst recycling. mdpi.com

These methodological advancements not only facilitate the synthesis of this compound and its analogues but also contribute to the broader field of organic synthesis by providing more efficient and sustainable tools for constructing complex molecules.

Emerging Research Avenues and Future Perspectives in 1 Benzoyltetrahydropyrimidin 2 1h One Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of the tetrahydropyrimidin-2(1H)-one core often relies on the Biginelli reaction, a one-pot cyclocondensation of a β-ketoester, an aldehyde, and urea (B33335). While effective, contemporary research is focused on greener and more sustainable alternatives. Future synthetic approaches for 1-Benzoyltetrahydropyrimidin-2(1H)-one and its derivatives are expected to incorporate these principles.

One promising direction is the use of eco-friendly catalysts. Recent studies on the synthesis of dihydropyrimidinones have highlighted the efficacy of catalysts like β-cyclodextrin-propyl sulfonic acid and triethylammonium (B8662869) acetate (B1210297) (TEAA), which are non-toxic, recyclable, and can facilitate reactions under solvent-free conditions. nih.gov The application of such catalysts to the synthesis of the this compound backbone, followed by a benign N-benzoylation step, could significantly enhance the sustainability of its production.

The following table outlines potential sustainable catalysts that could be explored for the synthesis of the tetrahydropyrimidinone core of this compound:

Catalyst TypeExamplePotential Advantages
Organocatalysts β-cyclodextrin-propyl sulfonic acidBiodegradable, non-toxic, reusable
Ionic Liquids Triethylammonium acetate (TEAA)Recyclable, thermally stable, can act as both catalyst and solvent
Solid Acids Montmorillonite clayEnvironmentally friendly, easily separable, reusable
Biocatalysts Immobilized enzymesHigh selectivity, mild reaction conditions, biodegradable

Exploration of Undiscovered Reactivity Patterns

While the core reactivity of the tetrahydropyrimidinone ring is relatively well-understood, the influence of the N-benzoyl group on its chemical behavior presents a frontier for new discoveries. Future research will likely focus on how this electron-withdrawing group modulates the reactivity of the heterocyclic system.

For instance, the N-benzoyl moiety could influence the regioselectivity of further functionalization reactions on the ring. It may also play a crucial role in directing stereoselective transformations, which is of paramount importance for the synthesis of chiral derivatives with specific biological activities.

Exploration into the photochemistry of this compound could also unveil novel reaction pathways. The benzoyl chromophore might enable unique photochemical transformations, leading to the synthesis of complex polycyclic structures that are otherwise difficult to access.

Advanced Computational Modeling and Predictive Chemistry

Computational chemistry offers a powerful toolkit for accelerating the discovery and optimization of new chemical entities. For this compound, advanced computational modeling can provide deep insights into its structure-activity relationships and predict its chemical properties.

Future research in this area will likely involve the use of quantum mechanics (QM) and molecular dynamics (MD) simulations to:

Predict Reactivity: Elucidate reaction mechanisms and predict the most favorable sites for chemical modification.

Virtual Screening: Dock the molecule against various biological targets to identify potential therapeutic applications.

ADMET Prediction: Forecast the absorption, distribution, metabolism, excretion, and toxicity properties of novel derivatives, thereby guiding the design of safer and more effective drug candidates.

Molecular docking studies on similar dihydropyrimidine (B8664642) scaffolds have already shown promise in identifying potential inhibitors for enzymes like lipoxygenase. nih.govresearchgate.net Applying these in silico techniques to this compound could rapidly identify its potential as a lead compound for various diseases.

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms represents a paradigm shift in modern organic synthesis. These technologies offer numerous advantages, including enhanced safety, improved reproducibility, and the ability to rapidly generate libraries of compounds for high-throughput screening.

The synthesis of this compound is well-suited for adaptation to a flow chemistry setup. A continuous flow process could involve the sequential pumping of reagents through heated microreactors, allowing for precise control over reaction parameters and significantly reducing reaction times. youtube.com

Furthermore, automated synthesis platforms can be programmed to perform multi-step synthetic sequences, including the initial formation of the tetrahydropyrimidinone ring, subsequent N-benzoylation, and purification. This would enable the rapid and efficient production of a diverse range of this compound analogs for biological evaluation. The use of cartridge-based automated synthesizers, which contain pre-weighed reagents and pre-programmed protocols, could make the synthesis of these compounds accessible to a broader range of researchers. youtube.com

The integration of these advanced technologies will undoubtedly accelerate the exploration of the chemical space around the this compound scaffold, leading to the discovery of new compounds with novel properties and applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.